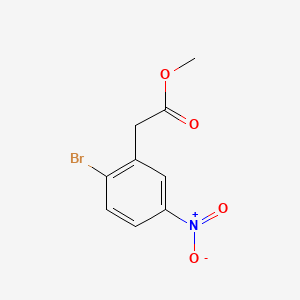

Methyl 2-(2-bromo-5-nitrophenyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(2-bromo-5-nitrophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to a methyl ester group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-5-nitrophenyl)acetate typically involves the esterification of 2-(2-bromo-5-nitrophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(2-bromo-5-nitrophenyl)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of 2-(2-bromo-5-aminophenyl)acetate.

Hydrolysis: Formation of 2-(2-bromo-5-nitrophenyl)acetic acid.

Applications De Recherche Scientifique

Common Synthesis Methods:

- Bromination and Nitration : Involves the bromination of 2-nitrophenol to produce the corresponding bromo-nitrophenol, which is subsequently esterified.

- Direct Esterification : This method includes the direct reaction of 5-bromo-2-nitrobenzoic acid with methanol under acidic conditions.

Pharmaceutical Development

Methyl 2-(2-bromo-5-nitrophenyl)acetate serves as an important intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced therapeutic properties. Research has indicated its potential in developing drugs targeting specific biological pathways, particularly in oncology .

Studies have highlighted the compound's potential biological activities:

- Antimicrobial Properties : The compound has shown promise against various microbial strains, indicating its potential use in developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy.

Industrial Applications

In addition to its pharmaceutical uses, this compound is utilized in the production of dyes and pigments due to its vibrant color properties. Its chemical structure allows for stability and reactivity that are advantageous in industrial formulations .

Case Study 1: Anticancer Research

A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound could significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. This suggests its potential as a lead compound in developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, this compound was tested against several bacterial strains. The results demonstrated significant inhibitory effects, particularly against Gram-positive bacteria, supporting its use as a scaffold for designing novel antimicrobial agents .

Mécanisme D'action

The mechanism of action of Methyl 2-(2-bromo-5-nitrophenyl)acetate in chemical reactions involves the activation of the bromine and nitro groups. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the nitro group can undergo reduction to form an amino group. These transformations are facilitated by the electronic properties of the aromatic ring, which stabilize the intermediates formed during the reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(4-bromo-2-nitrophenyl)acetate

- Methyl 2-bromo-5-nitrobenzoate

- Ethyl 2-(5-bromo-2-nitrophenyl)acetate

Uniqueness

Methyl 2-(2-bromo-5-nitrophenyl)acetate is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity can lead to different reaction pathways and products compared to its isomers and analogs.

Activité Biologique

Methyl 2-(2-bromo-5-nitrophenyl)acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

This compound has the following chemical structure:

- Molecular Formula : C9H8BrNO4

- CAS Number : 189748-25-2

The presence of bromine and nitro groups in its structure often correlates with enhanced biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Compounds similar to this compound frequently exhibit significant antibacterial and antifungal activities. The mechanism is thought to involve the inhibition of microbial cell wall synthesis and interference with protein functions, which are critical for microbial survival.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| Methyl 2-(4-bromo-2-nitrophenyl)acetate | Antibacterial | Inhibition of cell wall synthesis |

| Ethyl 2-(5-bromo-2-nitrophenyl)acetate | Antifungal | Disruption of protein synthesis |

| Methyl 2-(3-bromo-4-nitrophenyl)acetate | Antiviral | Inhibition of viral replication processes |

Cytotoxicity and Anticancer Potential

Research indicates that this compound may possess cytotoxic properties against various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been documented, suggesting a potential role as an anticancer agent. This effect is likely mediated through the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis pathways .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study examining the effects of this compound on human cancer cell lines, results demonstrated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 20 µM

These findings suggest that this compound exhibits selective toxicity towards certain cancer cells while sparing normal cells .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its lipophilicity, which enhances its membrane permeability. Studies have shown that compounds with similar structures can be effectively absorbed in vivo, leading to significant bioavailability .

Propriétés

IUPAC Name |

methyl 2-(2-bromo-5-nitrophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)5-6-4-7(11(13)14)2-3-8(6)10/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGZNFZMPAFWMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.